molecular formula C13H14FN3O B2583361 4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine CAS No. 1010915-36-2

4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B2583361
CAS RN: 1010915-36-2
M. Wt: 247.273
InChI Key: TWJUGAJEZMMXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its boiling point, density, and pKa. The predicted boiling point of “4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine” is 338.0±32.0 °C and its predicted density is 1.141±0.06 g/cm3 .

Scientific Research Applications

PET Imaging Ligand for Metabotropic Glutamate Receptor 2

This compound has been used in the synthesis of a potent negative allosteric modulator (NAM), which is used as a PET imaging ligand for metabotropic glutamate receptor 2 (mGluR2) . mGluR2 is a therapeutic target for the treatment of several neuropsychiatric disorders and conditions .

Unveiling mGluR2 Function in Etiology

The role of mGluR2 function in etiology could be unveiled by in vivo imaging using positron emission tomography (PET) . This compound plays a crucial role in the development of the PET imaging ligand .

Development of Radioligand

This compound is used in the synthesis of the radioligand [11C]13 via the O-[11C]methylation of phenol 24 . The radioligand [11C]13 has a high molar activity and excellent radiochemical purity .

Brain Imaging

PET imaging of [11C]13 in rats demonstrated its superior brain heterogeneity, particularly in the regions of striatum, thalamus, hippocampus, and cortex . This compound is instrumental in the synthesis of [11C]13 .

Translational PET Imaging Studies

[11C]13, synthesized using this compound, is a potential candidate for translational PET imaging studies of mGluR2 function .

Reactant in Friedel-Crafts Alkylation of Hydronaphthalenes

This compound can be used as a reactant in Friedel-Crafts alkylation of hydronaphthalenes .

Reactant in Suzuki-Miyaura Cross-Coupling Reactions

It can also be used as a reactant in Suzuki-Miyaura cross-coupling reactions .

Synthesis of 9,10-Diarylanthracenes

This compound can be used in the synthesis of 9,10-diarylanthracenes for use as molecular switches .

properties

IUPAC Name

4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O/c1-18-8-2-3-10(14)9(6-8)12-13-11(4-5-15-12)16-7-17-13/h2-3,6-7,12,15H,4-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJUGAJEZMMXIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2C3=C(CCN2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-fluoro-5-methoxyphenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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